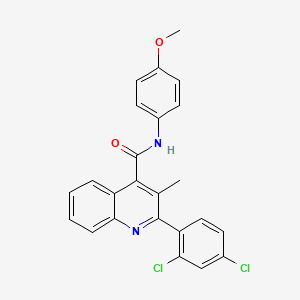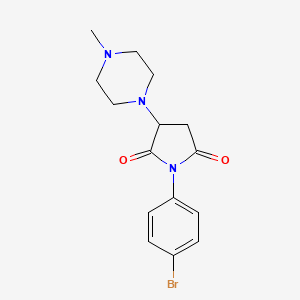
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide, also known as MNPNB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNPNB is a synthetic compound that belongs to the class of amides and is widely used in laboratory experiments to study its mechanism of action and biochemical and physiological effects.
作用机制
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide is believed to work by inhibiting the activity of certain enzymes in the body, particularly those involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and by inhibiting their production, N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide may have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide has a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, which makes it a potential candidate for the treatment of various pain and inflammatory conditions. N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide has also been shown to have anticonvulsant effects, which makes it a potential candidate for the treatment of epilepsy. Additionally, N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to have anticancer properties, which makes it a potential candidate for the treatment of various types of cancer.
实验室实验的优点和局限性
One of the main advantages of using N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide in laboratory experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a valuable tool in studying the mechanism of action of various drugs and enzymes. However, one of the limitations of using N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide is its potential toxicity. Studies have shown that high doses of N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide can cause liver damage and other adverse effects.
未来方向
There are several future directions for the study of N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide. One area of research is the development of new drugs that are based on the structure of N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide. Another area of research is the study of the effects of N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide on other physiological systems, such as the cardiovascular and respiratory systems. Additionally, there is a need for further studies to determine the optimal dosage and administration of N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide in various applications.
合成方法
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide is synthesized by the reaction of 4-methyl-2-nitroaniline and 3-methylphenol with butanoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide.
科学研究应用
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide has been extensively studied for its potential applications in various fields of science. It is primarily used in neuroscience research to study the effects of the compound on neuronal activity. N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide has also been used in pharmacology research to study the mechanism of action of various drugs. Furthermore, N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide has shown potential in the field of cancer research due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-13-5-3-6-15(11-13)24-10-4-7-18(21)19-16-9-8-14(2)12-17(16)20(22)23/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKCVGMGZRPCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)
![3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)
![3-isopropyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5143549.png)
![1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5143566.png)
![2-[(5-isoquinolinyloxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5143576.png)
![diphenyl [(diethylamino)carbonyl]amidophosphate](/img/structure/B5143581.png)
![4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)
![N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5143586.png)
![9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5143597.png)
![[2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5143613.png)


![9-(4-fluorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5143628.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5143641.png)